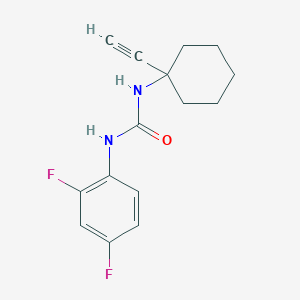

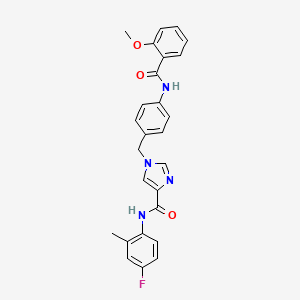

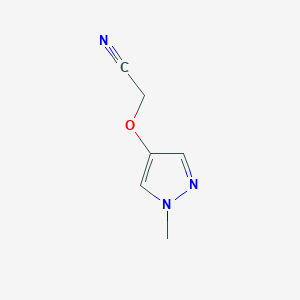

![molecular formula C15H16N2O4 B2813295 ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate CAS No. 1207042-72-5](/img/structure/B2813295.png)

ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely contains a pyrroloquinoline core structure . Pyrroloquinoline is a tricyclic compound that consists of a pyrrole ring fused to a quinoline ring. This type of structure is often found in various biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic addition and cyclization . The synthesis of related compounds often involves the reaction of esters with amines .Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The pyrroloquinoline core structure would be expected to have aromatic properties, contributing to the stability of the molecule .科学的研究の応用

Synthesis of Heterocyclic Compounds

This compound is integral to the synthesis of heterocyclic compounds, notably pyrrolo[1,2-a]quinolines, through ligand-free Cu-catalyzed [3 + 2] cycloaddition reactions. This process is notable for utilizing ambient air as a terminal oxidant, representing a significant advancement in green chemistry by mitigating the use of harmful reagents. Such methodologies offer a more sustainable pathway for synthesizing complex heterocyclic frameworks with potential applications in pharmaceuticals and materials science (Yang Yu et al., 2016).

Quantum Chemical Calculations

Research on the inhibition efficiencies of certain quinoxalines, including derivatives of the mentioned compound, as corrosion inhibitors for copper in nitric acid media, has been conducted using quantum chemical calculations based on the DFT method. This study underscores the compound's relevance in corrosion science, providing insights into the molecular structure's relationship with inhibition efficiency, which is crucial for developing new materials and coatings (A. Zarrouk et al., 2014).

Organic Photovoltaic Applications

Investigations into the photovoltaic properties of derivatives of this compound have been explored, highlighting its potential applications in organic-inorganic photodiode fabrication. This research is pivotal for advancing solar energy technologies, where the synthesis of new organic semiconductors can lead to more efficient and cost-effective solar cells (H. Zeyada et al., 2016).

Catalysis and Synthetic Methodologies

The compound has been used in the development of novel catalytic processes and synthetic methodologies, including the synthesis of 3H-pyrrolo[2,3-c]quinoline derivatives, showcasing its versatility in facilitating complex chemical transformations. Such research has broad implications in synthetic organic chemistry, offering new routes to bioactive molecules and materials (P. Molina et al., 1993).

Molecular Docking Studies

Molecular docking studies involving ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, a related compound, have been conducted to evaluate its inhibitory activity against specific targets. Such studies are essential for drug discovery, providing a computational approach to predict how small molecules, like the mentioned compound, interact with biological targets (A. El-Azab et al., 2016).

将来の方向性

特性

IUPAC Name |

ethyl 2-oxo-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-2-21-15(20)14(19)16-11-7-9-3-4-12(18)17-6-5-10(8-11)13(9)17/h7-8H,2-6H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIVNRJLZRYNAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

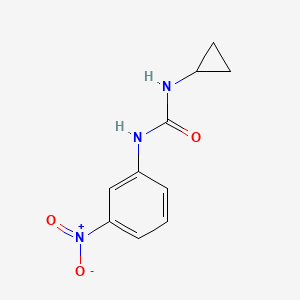

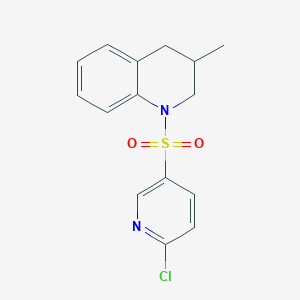

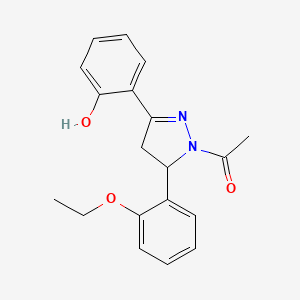

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2813217.png)

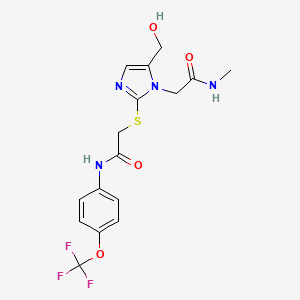

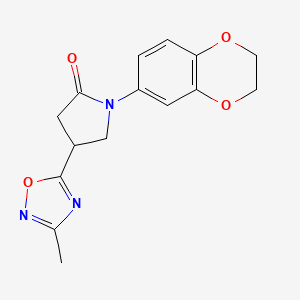

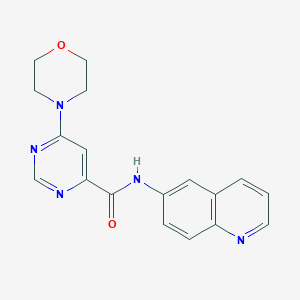

![2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2813219.png)

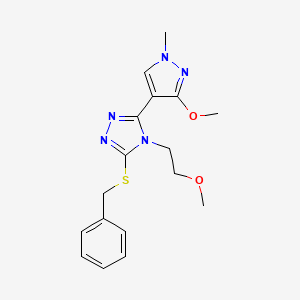

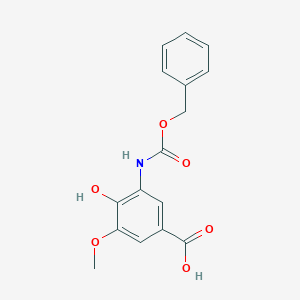

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)